molecular formula C21H21NO5 B023707 (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone CAS No. 113806-36-3

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

Cat. No. B023707
M. Wt: 367.4 g/mol
InChI Key: PZJIKKSTYYIFPV-CTNGQTDRSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives, closely related to "(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone," involves multiple steps that are crucial for obtaining the desired stereochemistry and functional groups. For instance, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinone precursors highlights the utility of oxazolidinone scaffolds in generating complex organic molecules with specific stereochemical configurations (Wee & Mcleod, 2003).

Molecular Structure Analysis

The molecular structure of oxazolidinones, including derivatives similar to the compound , features a 5-membered oxazolidinone ring that can adopt various stereochemistries. This structural aspect is critical for the compound's reactivity and interaction with other molecules. X-ray molecular structures of related compounds have provided insights into the diastereoselectivity of their synthesis processes and the spatial arrangement of substituents, which significantly affects their chemical properties (Abell, Taylor, & Oldham, 1996).

Chemical Reactions and Properties

Oxazolidinone derivatives participate in a variety of chemical reactions, leveraging their unique structure for nucleophilic addition, cycloaddition, and rearrangement reactions. These reactions are pivotal for creating a wide array of functionalized organic compounds. The "oxazolidinone rearrangement" reaction, for example, demonstrates the compound's versatility in organic synthesis (Wee & Mcleod, 2003).

Scientific Research Applications

Overview of Oxazolidinones

Oxazolidinones, including molecules such as (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone, represent a novel chemical class of synthetic antimicrobial agents. These compounds are known for their unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against a variety of significant human pathogens. Notably, oxazolidinones have been effective against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, demonstrates the class's potential with its favorable pharmacokinetic and toxicity profiles, underlining the promise of oxazolidinones as alternatives for treating infections by resistant gram-positive organisms (Diekema & Jones, 2000).

Antibacterial Agents Development

Significant efforts have been made to develop new oxazolidinone-based antibacterial agents with an improved biological profile. The search for oxazolidinone derivatives with enhanced activity has been driven by the urgent need for new antimicrobial options to combat resistant bacterial strains. This endeavor has seen substantial contributions from private companies aiming to identify key features responsible for activity enhancement. A large array of oxazolidinone derivatives are under study, indicating a proactive research landscape for developing potent antibacterial solutions (Poce et al., 2008).

Innovative Oxazolidinone Hybrids

The exploration of oxazolidinone-containing hybrids has unveiled compounds with antibacterial activity superior to existing treatments against Gram-positive bacteria, including strains resistant to traditional antibiotics. Some derivatives have also shown effectiveness against Gram-negative bacteria, showcasing the versatility and potential of oxazolidinone hybrids in expanding the spectrum of antibacterial activity. The development of these hybrids represents a strategic approach to achieve dual or multiple antibacterial mechanisms, potentially overcoming resistance issues associated with monotherapeutic agents (Phillips & Sharaf, 2016).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize it.


Please note that the availability of this information can vary depending on how much research has been done on the specific compound. For a novel or less-studied compound, some of this information may not be available. If you have a specific question about a particular aspect of this compound, feel free to ask! I’m here to help.


properties

IUPAC Name

ethyl 2-[(2R,4S)-3-benzoyl-4-methyl-5-oxo-2-phenyl-1,3-oxazolidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-3-26-17(23)14-21(2)20(25)27-19(16-12-8-5-9-13-16)22(21)18(24)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJIKKSTYYIFPV-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474937
Record name (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

CAS RN

113806-36-3
Record name (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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